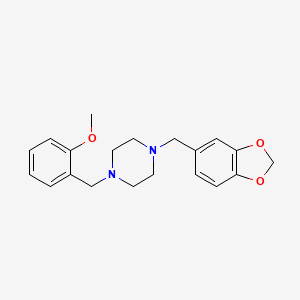

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives often involves complex reactions, including reductive amination, amide hydrolysis, N-alkylation, and other specific synthetic strategies designed to introduce desired functional groups or structural motifs. For example, the synthesis of certain piperazine derivatives was achieved by starting from key intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine and further modified through various synthetic steps to achieve desired compounds with high affinity for specific receptors (Penjišević et al., 2016).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine, is crucial for their biological activity and interaction with various receptors. Crystal structure studies and computational analyses like DFT calculations help in understanding the reactive sites, molecular conformations, and potential for electrophilic and nucleophilic interactions (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that define their reactivity and interaction with biological systems. For instance, the synthesis and modification of these compounds involve steps like O-demethylation, N-dealkylation, and hydroxylation, which significantly impact their pharmacological profile (Kawashima et al., 1991).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives: This study involved the synthesis of novel compounds from primary amines, including the use of 4-methoxybenzaldehyde and methyl piperazine. The synthesized compounds demonstrated antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Cytotoxic/Anticancer and Carbonic Anhydrase Inhibition

- New Phenolic Mannich Bases with Piperazines and Their Bioactivities: This research synthesized new Mannich bases using a piperazine component and evaluated them for cytotoxic/anticancer effects and carbonic anhydrase inhibitory effects. The findings included compounds with high potency selectivity expression and low Ki values in CA inhibition experiments (Gul et al., 2019).

Analgesic and Anti-inflammatory Agents

- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents: This study presented the synthesis of new chemical structures for use as COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities. Some compounds displayed high COX-2 selectivity and inhibition of edema (Abu‐Hashem et al., 2020).

GC–MS and GC–IR Analysis

- GC–MS and GC–IR of Regioisomeric 4-N-Methoxy- and Dimethoxybenzyl Derivatives of 3-Trifluoromethylphenylpiperazine: This paper involved the synthesis and analysis of N,N-disubstituted piperazines. The study highlights the utility of GC–MS and GC–IR in differentiating structural elements of designer drug analogues (Almalghrabi et al., 2021).

Synthesis and Receptor Binding Assay

- Synthesis and in vitro Receptor Binding Assay of Pyrazolo [1,5-α] Pyridines: This research involved the synthesis of compounds from pyrazolo [1,5-α]pyridine-3-carbaldehyde and their evaluation in receptor binding assays, indicating potential use as dopamine D4 receptor ligands (Guca, 2014).

Cardiotropic Activity

- Synthesis and Cardiotropic Activity of 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines: This study synthesized a new group of piperazines and evaluated their cardiotropic activity. It found significant antiarrhythmic activity in certain compounds (Mokrov et al., 2019).

Quantitative Structure-Activity Relationship Analysis

- Quantitative Structure-Activity Relationship Analysis of the Substituent Effects on the Binding Affinity of Derivatives of Trimetazidine: This study performed QSAR analysis on trimetazidine derivatives to establish a relationship between molecular structure and binding affinity to receptor sites, providing insights into ischaemic heart disease therapy (Slavov et al., 2004).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-23-18-5-3-2-4-17(18)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19/h2-7,12H,8-11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNXHPZUMNRZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)

![[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5519215.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)

![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)

![1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B5519244.png)

![3-methyl-8-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519252.png)

![2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5519266.png)

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)